In scientific research, 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine serves as a valuable precursor for synthesizing more complex molecules, primarily multidentate ligands. [] These ligands are designed to bind to metal ions, forming coordination complexes with diverse structures and properties. [, ]
3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its unique structural properties and biological activities.
The compound can be synthesized using various methods, including condensation reactions involving substituted pyrazoles and pyridines. The synthesis often involves starting materials that are readily available in chemical libraries, making it accessible for research purposes.
3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are characterized by their bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. They exhibit diverse biological activities and have been studied for their potential therapeutic effects.
The synthesis of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine can be achieved through several approaches:
The reaction conditions often include heating the mixture to facilitate the reaction and improve yield. Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the product .
The molecular structure of 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine features:
The molecular formula is , with a molecular weight of approximately 232.07 g/mol. The compound exhibits distinct chemical shifts in nuclear magnetic resonance spectra, indicating the presence of both bromine and nitrogen functionalities .
3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and inert atmospheres to prevent side reactions and ensure high yields.
The mechanism of action for compounds like 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine often involves interaction with biological targets such as enzymes or receptors. The heterocyclic nature allows for binding to active sites due to complementary shape and electronic properties.
Studies have shown that these compounds can exhibit anti-inflammatory, analgesic, and antimicrobial activities, making them valuable in medicinal chemistry .
Relevant analytical techniques such as infrared spectroscopy and high-resolution mass spectrometry are used to characterize these properties .
3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine has several scientific applications:
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a bicyclic structure that fuses pyrazole and pyridine rings at the [3,4-b] positions. This core exhibits remarkable aromatic stability due to peripheral electron delocalization across both rings, enabling sustained π-conjugation. Over 300,000 derivatives of this scaffold have been synthesized to date, documented across 5,500+ scientific references (including 2,400 patents), underscoring its chemical versatility and pharmaceutical relevance [2]. The core’s structural analogy to purine nucleobases (adenine/guanine) facilitates targeted interactions with biological macromolecules, particularly kinases and ATP-binding proteins [7].
Substituent patterning at positions N1, C3, C4, C5, and C6 allows precise modulation of electronic properties and steric profiles. Analysis of SciFinder databases reveals dominant substitution trends:
Table 1: Prevalence of N1 Substituents in 1H-Pyrazolo[3,4-b]pyridines
R1 Group | Frequency (%) | Representative Examples |
---|---|---|
H | 19.7 | Unsubstituted core |
Methyl | 31.8 | Kinase inhibitor intermediates |
Alkyl | 23.3 | Solubility-enhanced derivatives |
Phenyl | 15.2 | Aryl-functionalized bioactive agents |
Biomedically, this scaffold underpins multiple drug candidates, including 14 compounds in development phases (7 experimental, 5 investigational, 2 approved). Notable examples include ALK/ROS1 kinase inhibitors (e.g., 10g; IC50 <0.5 nM against ALK-L1196M mutants) that overcome crizotinib resistance in NSCLC [7].
The compound 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine (CAS: 2090609-36-0, C9H8BrN3, MW: 238.09 g/mol) exemplifies the critical influence of positional isomerism on molecular properties [4] [6]. Its structure comprises:
AM1 calculations confirm the 1H-tautomer’s stability exceeds the 2H-form by 37.03 kJ/mol, attributed to sustained aromaticity across both rings [2]. This preference is codified in canonical SMILES representations (e.g., BrCC1=CNN=C1C2=CN=CC=C2
) and InChIKeys (KHOFAZZBSWYIJR-UHFFFAOYSA-N
) [6].
Table 2: Isomeric Bromomethyl Pyrazolylpyridines
Compound | CAS Number | SMILES Pattern | Tautomeric Preference |
---|---|---|---|
3-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine | 2090609-36-0 | BrCC1=CNN=C1C2=CC=CN=C2 | 1H-tautomer (dominant) |
3-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine | N/A | BrCC1=CN(N=C1C2=CC=CN=C2)C | N1-methylated (fixed) |
2-(4-(Bromomethyl)-1H-pyrazol-3-yl)pyridine | 121211383 (CID) | BrCC1=CNN=C1C2=CC=CC=N2 | 1H-tautomer |
Notably, N1-methylation (as in 3-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, CID 121211660) locks the tautomeric state, enhancing synthetic predictability [1]. The bromomethyl group’s reactivity (–CH2Br) dominates the molecule’s behavior, serving as an electrophilic "handle" for nucleophilic displacements (e.g., with amines/thiols) [6].
The bromomethyl group in 3-(4-(bromomethyl)-1H-pyrazol-3-yl)pyridine acts as a strategic linchpin for late-stage diversification (LSM), enabling rapid generation of structure-activity relationship (SAR) libraries. This aligns with James Black’s axiom: "The most fruitful basis for drug discovery starts with an old drug" [3] [8]. Key applications include:
• Kinase Inhibitor Development
The bromomethyl derivative serves as a precursor for ALK/ROS1 inhibitors. Its electrophilic site facilitates:
• Late-Stage Functionalization (LSF)
The C–Br bond undergoes diverse transformations:
Table 3: Synthetic Routes Leveraging Bromomethyl Reactivity
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Nucleophilic Substitution | R-H (amine/thiol), K2CO3, DMF | Bioisostere-modified kinase inhibitors |
Sandmeyer Reaction | NaNO2, CuBr, HBr, 0–5°C → 60–65°C | Halogen-swapped analogues for SAR |
Mitsunobu Reaction | DIAD, PPh3, nucleophiles | Chiral center introduction |
These modifications alter drug space parameters—e.g., introducing fluorine at metabolic hotspots enhances microsomal stability (clearance ↓ from 19 to 12 μg/(min·mg) in human models) [8]. The bromomethyl group’s versatility thus accelerates hit-to-lead optimization while circumventing de novo synthesis [3].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1